N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a dimethylamino group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate can be synthesized through the reaction of cyclohexanone with cyanide sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with hydrophobic pockets in proteins, while the dimethylamino group may form hydrogen bonds with amino acid residues. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanocyclohexyl derivatives and morpholine-containing molecules. Examples include:
- N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives
- N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides
Uniqueness
N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyanocyclohexyl group provides hydrophobic interactions, while the dimethylamino and morpholine groups enhance solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-[(dimethylamino)methyl]morpholin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-14(21-9-10-23-15(12-21)11-20(2)3)16(22)19-17(13-18)7-5-4-6-8-17/h14-15H,4-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZOSWTNBLGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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